1-(3-Chloropropyl)-3-(difluoromethoxy)-5-nitrobenzene
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Overview
Description
1-(3-Chloropropyl)-3-(difluoromethoxy)-5-nitrobenzene is a chemical compound characterized by the presence of a chloropropyl group, a difluoromethoxy group, and a nitrobenzene ring
Preparation Methods
The synthesis of 1-(3-Chloropropyl)-3-(difluoromethoxy)-5-nitrobenzene typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Nitration: Introduction of the nitro group to the benzene ring.
Chloropropylation: Attachment of the chloropropyl group to the benzene ring.
Difluoromethoxylation: Introduction of the difluoromethoxy group.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
1-(3-Chloropropyl)-3-(difluoromethoxy)-5-nitrobenzene can undergo various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the chloropropyl group with other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(3-Chloropropyl)-3-(difluoromethoxy)-5-nitrobenzene exerts its effects involves interactions with specific molecular targets. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3-Chloropropyl)-3-(difluoromethoxy)-5-nitrobenzene can be compared with other compounds having similar structural features, such as:
1-(3-Chloropropyl)-3-methoxy-5-nitrobenzene: Lacks the difluoromethoxy group.
1-(3-Chloropropyl)-3-(difluoromethoxy)-4-nitrobenzene: Different position of the nitro group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H10ClF2NO3 |
---|---|
Molecular Weight |
265.64 g/mol |
IUPAC Name |
1-(3-chloropropyl)-3-(difluoromethoxy)-5-nitrobenzene |
InChI |
InChI=1S/C10H10ClF2NO3/c11-3-1-2-7-4-8(14(15)16)6-9(5-7)17-10(12)13/h4-6,10H,1-3H2 |
InChI Key |
HJHIWGXLJIYHAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])OC(F)F)CCCCl |
Origin of Product |
United States |
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